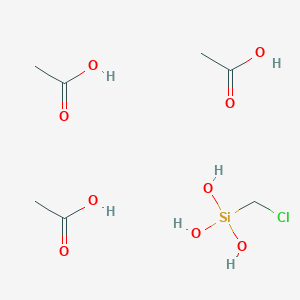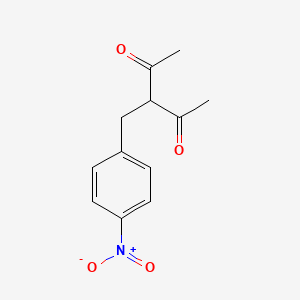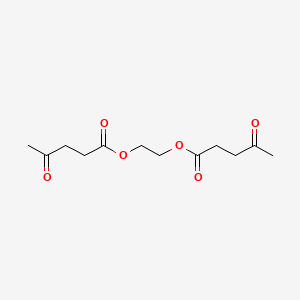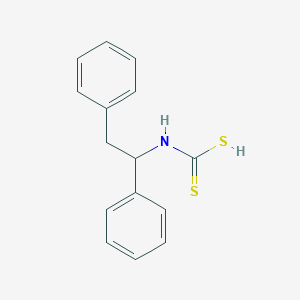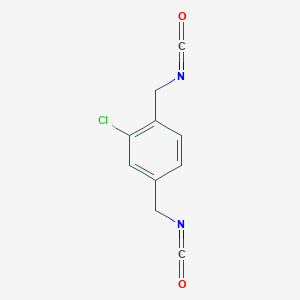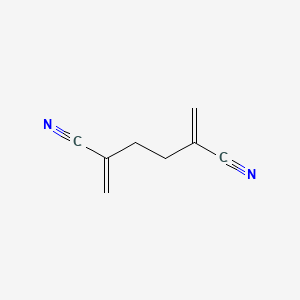
2,5-Dimethylidenehexanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylidenehexanedinitrile is an organic compound with the molecular formula C8H8N2. It is characterized by the presence of two nitrile groups and two methylidene groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylidenehexanedinitrile typically involves the reaction of hexanedinitrile with appropriate reagents to introduce the methylidene groups. One common method involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hexanedinitrile, followed by the addition of methylating agents like methyl iodide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylidenehexanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, where nucleophiles such as amines or alcohols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with nucleophiles attached to the methylidene groups.
Scientific Research Applications
2,5-Dimethylidenehexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylidenehexanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,5-hexanediol: A related compound with hydroxyl groups instead of nitrile groups.
2,5-Dimethoxyphenethylamine: Contains methoxy groups and an amine group, differing in functional groups and structure.
2,5-Dimethylhexane: A simpler hydrocarbon with methyl groups but lacking nitrile groups.
Uniqueness
2,5-Dimethylidenehexanedinitrile is unique due to the presence of both nitrile and methylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
52999-05-0 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2,5-dimethylidenehexanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-7(5-9)3-4-8(2)6-10/h1-4H2 |
InChI Key |
DAWMDBHUAGOXDF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(=C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


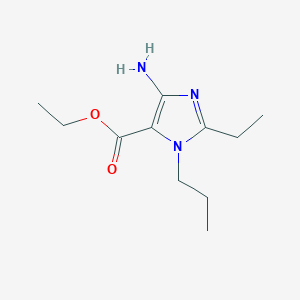
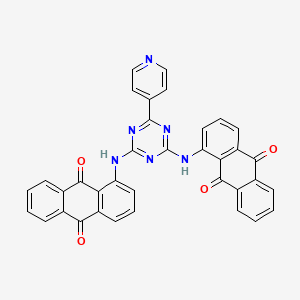
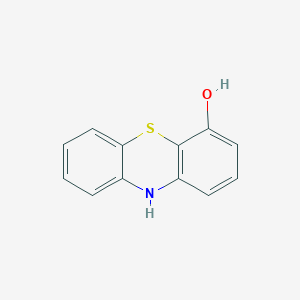
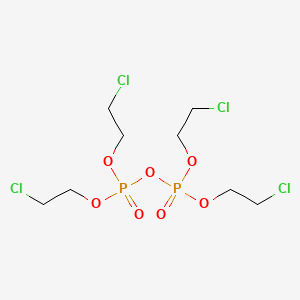
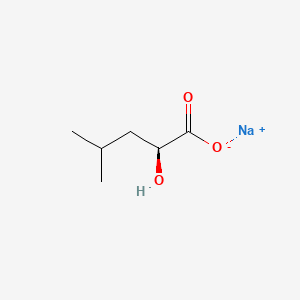
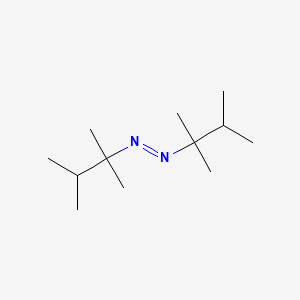

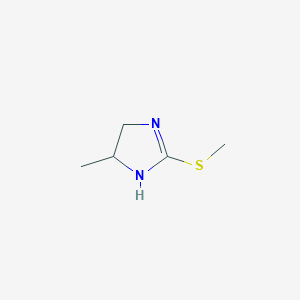
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
